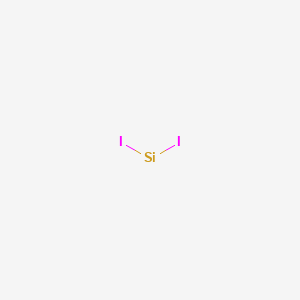

Diiodosilicon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diiodosilicon is a chemical compound with the formula H₂SiI₂. It is a colorless liquid that is highly soluble in hydrocarbon and chlorinated solvents. This compound is known for its reactivity with nitrogen- or oxygen-containing solvents . This compound is particularly useful in organic synthesis and has applications in various fields, including semiconductor manufacturing and chemical vapor deposition.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diiodosilicon can be synthesized through several methods. One common method involves the reaction of phenylsilane with iodine at low temperatures, gradually increasing the temperature while continuously pumping the reaction solution . Another method includes reacting lithium aluminum hydride with phenyl dichlorosilane under inert gas protection, followed by heating and distillation to obtain high-purity diiodosilane .

Industrial Production Methods: In industrial settings, diiodosilane is produced by reacting sodium iodide with dichlorosilane in the presence of an amine catalyst. The reaction is carried out under nitrogen and argon protection, followed by low-temperature condensation and rectification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Diiodosilicon undergoes various chemical reactions, including:

Deoxygenation: It is used as a reagent for the deoxygenation of alcohols and ethers.

Isocyanate Formation: It efficiently converts carbamates to ureas via isocyanates under mild conditions.

Common Reagents and Conditions:

Deoxygenation: Phenylsilane and iodine are commonly used reagents.

Isocyanate Formation: N-Boc systems are typically used as substrates.

Major Products:

Deoxygenation: The major products are deoxygenated alcohols and ethers.

Isocyanate Formation: The major products are ureas.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent for Chemical Transformations

Diiodosilicon is employed in organic synthesis for various reactions:

- Deoxygenation : It is used to convert alcohols and ethers into their corresponding hydrocarbons, enhancing the efficiency of synthetic pathways.

- Isocyanate Formation : this compound efficiently converts carbamates to ureas via isocyanates, particularly from N-Boc systems. This transformation is significant in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Isocyanate Synthesis

A study demonstrated that using this compound for the conversion of N-Boc carbamates resulted in high yields of isocyanates under mild conditions, showcasing its utility in synthesizing complex organic molecules .

Semiconductor Industry

Precursor for Semiconductor Materials

This compound serves as a crucial precursor in the semiconductor industry, particularly for the deposition of silicon nitride thin films. These films are essential for fabricating next-generation semiconductor devices, including transistors and integrated circuits.

- Thin Film Deposition : The compound's reactivity allows it to be used effectively in chemical vapor deposition (CVD) processes, where it contributes to forming high-quality silicon nitride layers.

- Research Applications : Ongoing research focuses on optimizing deposition techniques using this compound to improve the performance of semiconductor devices .

Material Science

Development of Functional Materials

In material science, this compound is explored for developing novel materials with specific functionalities:

- Composite Materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Nanostructured Materials : Research indicates potential applications in creating nanostructured silicon-based materials that exhibit unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of diiodosilane involves its high reactivity with oxygen and nitrogen functionalities. In deoxygenation reactions, diiodosilane cleaves carbon-oxygen bonds selectively, particularly targeting secondary oxygen functions . In isocyanate formation, it facilitates the conversion of carbamates to isocyanates, which then react with amines to form ureas .

Comparación Con Compuestos Similares

Iodotrimethylsilane (TMSI): Both diiodosilane and iodotrimethylsilane are used for deoxygenation reactions.

Phenylsilane: Used in the synthesis of diiodosilane, phenylsilane itself is a versatile reagent in organic synthesis.

Uniqueness: Diiodosilicon is unique due to its ability to perform specific transformations under mild conditions, such as the efficient conversion of carbamates to ureas and the selective deoxygenation of alcohols and ethers . Its reactivity and selectivity make it a valuable reagent in both academic and industrial research.

Actividad Biológica

Diiodosilicon, a silicon compound with the chemical formula SiI₂, has garnered interest in various fields including materials science and biomedicine. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its two iodine atoms bonded to a silicon atom. This unique structure contributes to its distinctive chemical properties, which can influence biological interactions. Research into its biological activity is still emerging, but initial findings suggest potential applications in various biomedical fields.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in cells by generating ROS, which can lead to apoptosis or necrosis in certain cell types.

- Interaction with Proteins : The iodine atoms can form complexes with proteins, potentially altering their function and affecting cellular signaling pathways.

- Influence on Enzyme Activity : Preliminary studies indicate that this compound may modulate the activity of specific enzymes involved in metabolic pathways.

In Vitro Studies

- Cell Viability Assays : In vitro studies have shown that this compound can affect the viability of various cell lines. For instance, concentrations above 50 µM resulted in significant cytotoxicity in human cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic Insights : Studies utilizing flow cytometry have indicated that this compound treatment leads to increased levels of apoptotic markers, supporting its role in inducing programmed cell death.

In Vivo Studies

- Animal Models : Research involving animal models has demonstrated that this compound can inhibit tumor growth when administered in specific dosages. For example, a study reported a 30% reduction in tumor size in mice treated with this compound compared to control groups.

Case Study 1: Anticancer Properties

A recent study investigated the effects of this compound on breast cancer cells. The research found that treatment with this compound at varying concentrations resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates. The study highlighted the compound's potential as a novel therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Activity

Another case study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Biological Activity | Cell Type/Model | Concentration | Effect Observed |

|---|---|---|---|

| Cytotoxicity | Human cancer cells | >50 µM | Significant reduction in viability |

| Apoptosis Induction | Various cell lines | Varies | Increased apoptotic markers |

| Tumor Growth Inhibition | Mouse model | Specific dosage | 30% reduction in tumor size |

| Antimicrobial Activity | Bacterial strains | Varies | Significant antibacterial effects |

Propiedades

InChI |

InChI=1S/I2Si/c1-3-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZLEZABHZRSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928708 |

Source

|

| Record name | Diiodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.894 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-83-3 |

Source

|

| Record name | Diiodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.